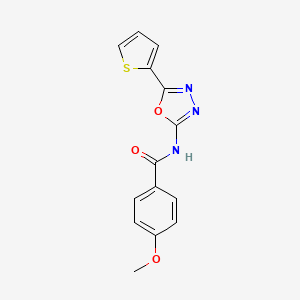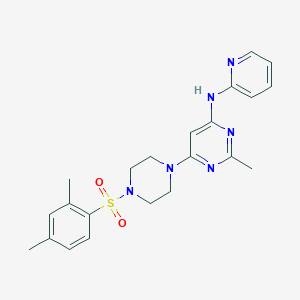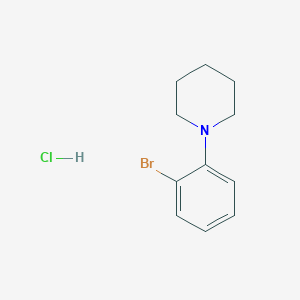
Ethyl 2-isobutylthiazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-isobutylthiazole-4-carboxylate, also known as EITC, is an organic compound that is used as a reagent in various scientific research applications. It is an isothiocyanate-based reagent that can be used to synthesize a range of compounds and has been widely used in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (urethane), structurally related to Ethyl 2-isobutylthiazole-4-carboxylate through the ethyl ester group, is found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic in various species. Ethyl carbamate's presence in food and beverages, particularly distilled spirits, has raised health concerns, leading to research on its formation mechanisms and potential risks. This compound's study underscores the importance of monitoring and understanding the health implications of chemical constituents in consumables (Weber & Sharypov, 2009).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research on biocompatible, degradable materials has led to the development of modified natural polymers, such as hyaluronan derivatives obtained through partial or total esterification. These materials, including ethyl and benzyl hyaluronan esters, show promise for various clinical applications due to their biocompatibility and varied biological properties. This line of research illustrates the potential of chemically modified compounds in creating new materials for medical and biotechnological applications (Campoccia et al., 1998).
Antioxidant and Anti-inflammatory Agents from Thiazole Derivatives
Thiazole derivatives, which share structural similarities with Ethyl 2-isobutylthiazole-4-carboxylate, have been investigated for their biological and medicinal properties. Research focusing on the synthesis and pharmacological evaluation of benzofused thiazole derivatives has revealed their potential as antioxidant and anti-inflammatory agents. This demonstrates the chemical versatility of thiazole derivatives in drug development and the potential for Ethyl 2-isobutylthiazole-4-carboxylate to serve similar functions (Raut et al., 2020).
Propiedades
IUPAC Name |
ethyl 2-(2-methylpropyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)8-6-14-9(11-8)5-7(2)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHMSPHFZFWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isobutylthiazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2439704.png)
![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)


![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)


![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2439719.png)
![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)
![2-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2439721.png)
